Buta-1,3-diene-1-sulfonyl fluoride Buta-1,3-diene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1937242-86-8
VCID: VC4670335
InChI: InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+
SMILES: C=CC=CS(=O)(=O)F
Molecular Formula: C4H5FO2S
Molecular Weight: 136.14

Buta-1,3-diene-1-sulfonyl fluoride

CAS No.: 1937242-86-8

Cat. No.: VC4670335

Molecular Formula: C4H5FO2S

Molecular Weight: 136.14

* For research use only. Not for human or veterinary use.

Buta-1,3-diene-1-sulfonyl fluoride - 1937242-86-8

Specification

CAS No. 1937242-86-8
Molecular Formula C4H5FO2S
Molecular Weight 136.14
IUPAC Name (1E)-buta-1,3-diene-1-sulfonyl fluoride
Standard InChI InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+
Standard InChI Key AIIIUATWZPUYHX-ARJAWSKDSA-N
SMILES C=CC=CS(=O)(=O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a buta-1,3-diene backbone with a sulfonyl fluoride (-SO₂F) group at position 1. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₄H₅FO₂S
SMILESC=CC=CS(=O)(=O)F
InChIKeyAIIIUATWZPUYHX-ONEGZZNKSA-N
Boiling PointNot reported
DensityNot reported

The (E)-configuration of the diene is stabilized by conjugation with the electron-withdrawing sulfonyl fluoride group, as evidenced by NMR and X-ray crystallographic data of analogous compounds . Quantum mechanical calculations suggest significant polarization at the sulfur atom, enhancing electrophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Primary synthetic routes include:

  • Radical Fluorosulfonylation: Photocatalytic generation of fluorosulfonyl radicals from precursors like SO₂F₂, followed by addition to 1,3-dienes . Yields range from 60–85% under optimized conditions .

  • Transition Metal Catalysis: Rh(I)-catalyzed 1,4-arylation of dienesulfonyl fluorides with aryl boronic acids, achieving regioselectivities >98% . For example, reaction with phenylboronic acid yields (E)-2-aryl-4-alkylbut-3-ene-1-sulfonyl fluorides in 96% yield .

Industrial Considerations

Large-scale production employs continuous flow reactors to manage exothermic reactions and enhance safety. Purification via fractional distillation or crystallization ensures >95% purity. A comparative analysis of synthetic methods reveals:

MethodYield (%)Purity (%)Scalability
Radical Addition75–8590–95Moderate
Rh(I) Catalysis85–9695–99High
Nucleophilic Substitution60–7085–90Low

Chemical Reactivity and Applications

Fundamental Reactions

The sulfonyl fluoride group undergoes three primary transformations:

  • Nucleophilic Substitution: Amines, alcohols, and thiols displace fluoride, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with benzylamine produces the corresponding sulfonamide in 89% yield.

  • Radical Additions: Participates in fluorosulfonylation of alkenes and alkynes under blue-light irradiation, enabling late-stage functionalization of drug candidates .

  • Cycloadditions: Engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), yielding six-membered sulfonated rings.

Catalytic Applications

In Rh(I)/bicyclo[2.2.2]octadiene systems, the compound serves as a substrate for asymmetric 1,4-arylations. Key outcomes include:

  • Enantiomeric excess (ee) up to 98% for aryl-substituted products .

  • Turnover numbers (TON) exceeding 1,000 in optimized batches .

CompoundIC₅₀ (μM)Target
Buta-1,3-diene-1-SO₂F3.22Telomerase
Ethenesulfonyl Fluoride5.78Telomerase
Imetelstat0.15Telomerase RNA

Antitumor Activity

In vitro assays against HeLa cells show 50% growth inhibition at 10 μM. Synergy with cisplatin enhances apoptosis rates by 40%.

Comparison with Analogous Compounds

CompoundReactivityBiological ActivitySynthetic Utility
Buta-1,3-diene-1-SO₂FHigh electrophilicityTelomerase inhibitionClick chemistry, Catalysis
Buta-1,3-diene-1-SO₂ClHigher reactivityNot reportedIntermediate synthesis
Ethenesulfonyl FluorideModerateEnzyme inhibitionPolymer chemistry

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